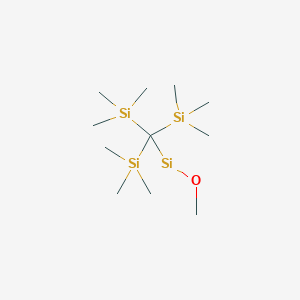
7-Iodohept-2-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodohept-2-yne is an organic compound with the molecular formula C₇H₁₁I It is characterized by the presence of an iodine atom attached to a hept-2-yne backbone, which includes a carbon-carbon triple bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodohept-2-yne typically involves the iodination of hept-2-yne. One common method is the reaction of hept-2-yne with iodine in the presence of a suitable catalyst, such as copper(I) iodide. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Iodohept-2-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The triple bond in this compound can be oxidized to form diketones or other oxidized products.
Reduction Reactions: The compound can be reduced to form alkenes or alkanes, depending on the reducing agent used.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azidohept-2-yne, while reduction with hydrogen gas can produce hept-2-ene .
Applications De Recherche Scientifique
7-Iodohept-2-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 7-Iodohept-2-yne exerts its effects involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the triple bond. These functional groups make it reactive towards nucleophiles and electrophiles, allowing it to form a wide range of products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
- 5-Iodohept-2-yne
- 7-Bromohept-2-yne
- 7-Chlorohept-2-yne
Comparison: 7-Iodohept-2-yne is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This makes this compound more reactive in certain types of chemical reactions, such as nucleophilic substitution. Additionally, the iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and applications .
Propriétés
Numéro CAS |
70396-14-4 |
|---|---|
Formule moléculaire |
C7H11I |
Poids moléculaire |
222.07 g/mol |
Nom IUPAC |
7-iodohept-2-yne |
InChI |
InChI=1S/C7H11I/c1-2-3-4-5-6-7-8/h4-7H2,1H3 |
Clé InChI |
RHWYHZXYFWSACB-UHFFFAOYSA-N |
SMILES canonique |
CC#CCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)





![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)

![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)


![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)


